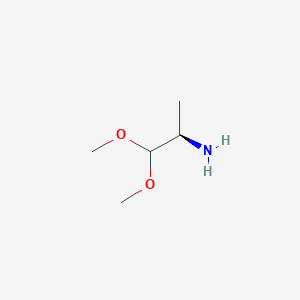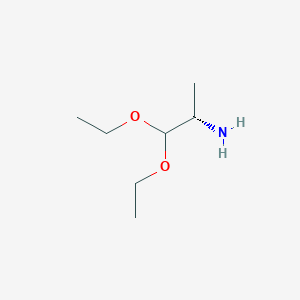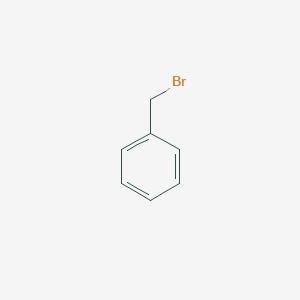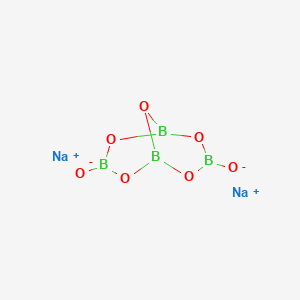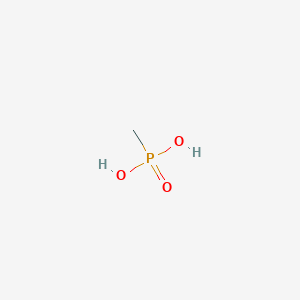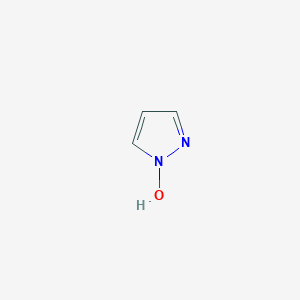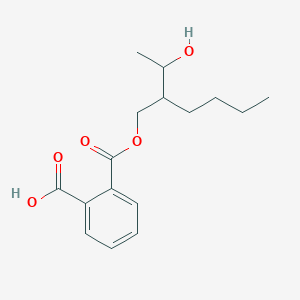
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid, also known as HABA, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a pH indicator, a protein-labeling reagent, and a chromogenic substrate for enzymes. HABA has also been used in various biochemical assays to determine the concentration of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid is based on its ability to form a complex with proteins and enzymes. The complex formation occurs due to the interaction between the carboxyl group of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid and the amino acid residues of the protein or enzyme. This interaction results in the formation of a stable complex, which can be quantified by measuring the absorbance of the complex at a specific wavelength.
Biochemische Und Physiologische Effekte
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is a water-soluble compound that is readily excreted by the kidneys and does not accumulate in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its ability to form a stable complex with proteins and enzymes, its water solubility, and its ease of use. The limitations of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its sensitivity to pH changes, its potential interference with other chemical compounds, and its limited application in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in scientific research. One potential direction is the development of new assays for the quantification of proteins and enzymes. Another potential direction is the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the development of new drugs and therapies. Additionally, the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the study of protein-protein interactions and enzyme kinetics is an area of active research.
Synthesemethoden
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid can be synthesized by the reaction of 2,4-dihydroxybenzoic acid with 2-bromoethylhexanoate in the presence of a base. The reaction yields 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid as a white crystalline powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been extensively used in scientific research due to its ability to form a complex with proteins and enzymes. This complex formation is based on the ability of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid to bind to the amino acid residues of proteins and enzymes. The complex formation can be quantified by measuring the absorbance of the complex at a specific wavelength.
Eigenschaften
CAS-Nummer |
88144-76-7 |
|---|---|
Produktname |
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid |
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
2-[2-(1-hydroxyethyl)hexoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,11-12,17H,3-4,7,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VIBGBTLSHLRRQL-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O |
Kanonische SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O |
Synonyme |
MHEHP; 1,2-Benzenedicarboxylic Acid Mono[2-(1-hydroxyethyl)hexyl] Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



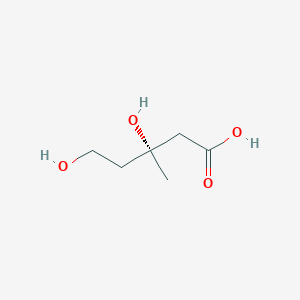
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
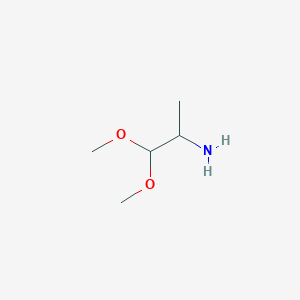
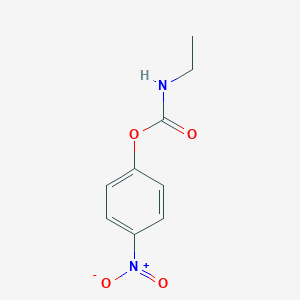
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
